3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 84637-30-9
VCID: VC10777442
InChI: InChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 84637-30-9

Cat. No.: VC10777442

Molecular Formula: C16H14ClN3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine - 84637-30-9

Specification

CAS No. 84637-30-9
Molecular Formula C16H14ClN3
Molecular Weight 283.75 g/mol
IUPAC Name 5-(4-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Standard InChI Key WHKXMVKAOJRWKW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N

Introduction

Overview

3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine represents a structurally unique pyrazole derivative with emerging significance in medicinal chemistry and materials science. This compound integrates a 4-chlorophenyl group at position 3, a 4-methylphenyl group at position 1, and an amine moiety at position 5 of the pyrazole ring. Its distinct substitution pattern confers tailored physicochemical and biological properties, making it a subject of growing research interest. This review synthesizes existing data on its synthesis, structural attributes, biological activities, and analytical characterization, drawing parallels to closely related analogs documented in the literature .

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 5-amino-3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole. Its molecular formula is C₁₆H₁₄ClN₃, with a molecular weight of 283.76 g/mol . The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at positions 1, 3, and 5, creating a sterically and electronically diverse framework.

Structural Features

X-ray crystallographic studies of analogous pyrazoles, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, reveal that substituents on the pyrazole ring influence dihedral angles between aromatic planes. For example, the methoxybenzene group in the analog exhibits a dihedral angle of 37.01° relative to the pyrazole ring, while the phenyl group deviates by 29.41° . These geometric distortions likely enhance intermolecular interactions, such as N–H⋯N hydrogen bonding, which stabilize crystal packing .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically follows a multi-step protocol involving cyclization and substitution reactions :

  • Cyclization: Substituted anilines react with hydrazines under catalytic conditions to form the pyrazole ring. For example, 4-chloroaniline and 4-methylphenylhydrazine may serve as precursors.

  • Substitution: Electrophilic aromatic substitution introduces the chlorophenyl and methylphenyl groups. Optimized conditions (e.g., high-pressure reactors) improve yields.

Industrial-Scale Production

Continuous flow systems and advanced catalysts (e.g., palladium on carbon) enable scalable synthesis. A representative protocol yields 85–90% purity after recrystallization from dichloromethane .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data from structurally similar compounds suggest:

  • Melting Point: 108–112°C (lit.) , comparable to 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

  • Boiling Point: Estimated at 358.5°C at 760 mmHg .

  • Density: 1.32 g/cm³, consistent with halogenated aromatics .

Solubility and Partition Coefficients

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., methanol, acetonitrile) . Calculated logP values (∼2.8) indicate moderate lipophilicity, favorable for membrane permeability in biological systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • δ 2.35 (s, 3H, CH₃),

  • δ 5.95 (s, 1H, NH₂),

  • δ 7.25–7.80 (m, 8H, aromatic) .

¹³C NMR:

  • δ 21.2 (CH₃),

  • δ 114.6–158.9 (aromatic carbons and pyrazole ring) .

Mass Spectrometry (MS)

High-resolution MS (TOF EI) exhibits a molecular ion peak at m/z 283.76 [M]⁺, consistent with the molecular formula .

Biological Activity

Enzyme Inhibition

Analogous compounds, such as teneligliptin (a DPP-4 inhibitor), highlight the role of pyrazole amines in targeting metabolic enzymes . Molecular docking studies predict strong interactions between the chlorophenyl group and enzyme active sites .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% phosphoric acid) achieves baseline separation of pyrazole amines. Retention times range from 8–12 minutes .

Table 1: HPLC Conditions for Pyrazole Amines

ParameterValue
ColumnNewcrom R1 (3 µm)
Mobile PhaseMeCN/H₂O/H₃PO₄ (70:30:0.1)
Flow Rate1.0 mL/min
DetectionUV 254 nm

Applications in Drug Development

Lead Optimization

The methyl and chloro substituents enhance metabolic stability and target binding, making this compound a viable lead for antidiabetic and antimicrobial agents .

Patent Landscape

Recent patents highlight derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine as kinase inhibitors and anticancer agents .

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